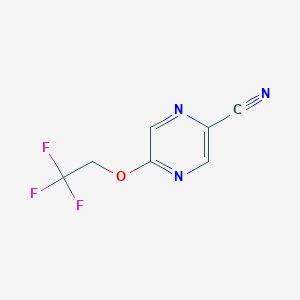

4-Bromo-2-(ethylsulfanyl)benzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis of Halogenated Thiophenes : 4-Bromo-2-(ethylsulfanyl)benzaldehyde is utilized in the synthesis of various halogenated benzo[b]thiophenes, serving as a precursor for derivatives with different halogen atoms. This method avoids group migration and is efficient, yielding diverse dihalobenzo[b]thiophenes in moderate to excellent yields, proving its significance in preparing structurally complex compounds (Mikami et al., 2019).

Preparation of Photolabile Protecting Groups : This compound plays a role in the preparation of photolabile protecting groups for aldehydes and ketones. It's part of the synthesis of 6-Bromo-4-(1,2-dihydroxyethyl)-7-hydroxycoumarin, which under simulated physiological conditions, releases protected compounds like benzaldehyde and acetophenone upon exposure to light (Lu et al., 2003).

Development of Schiff Base Compounds : It is used in synthesizing Schiff base compounds like (E)-4-Bromo-N'-(2,4-dihydroxy-benzylidene) benzohydrazide. These compounds have interesting structural features, confirmed by X-ray crystallography, and exhibit a range of intermolecular interactions. Their vibrational spectroscopic studies, electronic properties, and chemical reactivity descriptors are valuable in various scientific investigations (Arunagiri et al., 2018).

Enhancement of Synthesis Processes : It's involved in improving the synthesis process of valuable compounds like ethyl vanillin. Modifications in the synthesis stages, like the introduction of different catalysts or solvents, have been shown to significantly increase yields, highlighting the compound's role in optimizing industrial chemical processes (Jiangao, 2010).

Magnetic Properties in Material Science : The compound is used in the synthesis of tetranuclear complexes with interesting magnetic properties. These complexes, involving different metal ions and ligands, show dominant ferromagnetic interactions and potential single-molecule magnet behavior, demonstrating the compound's relevance in material science and magnetic studies (Zhang et al., 2013).

Safety and Hazards

properties

IUPAC Name |

4-bromo-2-ethylsulfanylbenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrOS/c1-2-12-9-5-8(10)4-3-7(9)6-11/h3-6H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVDIOIZTWJEBFD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=C(C=CC(=C1)Br)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

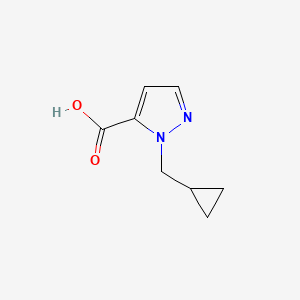

![2-(chloromethyl)-7-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1374086.png)

![tert-butyl N-[(2,4-dimethoxyphenyl)methyl]carbamate](/img/structure/B1374095.png)